1-(5-Bromo-1-benzofuran-2-yl)ethanone

X-ray crystallography QSAR modeling polymorph prediction

1-(5-Bromo-1-benzofuran-2-yl)ethanone (CAS 38220-75-6) delivers unmatched orthogonal reactivity: the 5-bromo substituent enables modular Suzuki-Miyaura or Mizoroki-Heck arylations, while the 2-acetyl group independently undergoes hydrazone condensation to generate azetidinones, thiazolidinones, and 1,3,4-thiadiazoles. This dual-handle architecture is absent in non-halogenated 2-acetylbenzofuran and cannot be replicated by 5-bromo-2-methylbenzofuran analogs. Supplied as a stable solid (mp 111°C) at ≥98% purity with ambient shipping, this scaffold accelerates focused library synthesis for antimicrobial, anti-inflammatory, and anticancer hit discovery programs. Choose this compound for predictable, site-selective diversification in cross-coupling and heterocyclization workflows.

Molecular Formula C10H7BrO2
Molecular Weight 239.06 g/mol
CAS No. 38220-75-6
Cat. No. B1332053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-1-benzofuran-2-yl)ethanone
CAS38220-75-6
Molecular FormulaC10H7BrO2
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(O1)C=CC(=C2)Br
InChIInChI=1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3
InChIKeyYPIQPBGNNXXKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-1-benzofuran-2-yl)ethanone (38220-75-6): Core Specifications and Procurement Fundamentals


1-(5-Bromo-1-benzofuran-2-yl)ethanone (CAS 38220-75-6), also referred to as 2-acetyl-5-bromobenzofuran, is a brominated benzofuran derivative with the molecular formula C₁₀H₇BrO₂ and a molecular weight of 239.07 g/mol [1]. This compound is characterized by a planar heteroaromatic framework (r.m.s. deviation = 0.057 Å) where a bromine substituent is positioned at the 5-position of the benzofuran ring, while an acetyl group occupies the 2-position [2]. In the solid state, molecules assemble via C—H⋯O hydrogen bonds into C(5) chains propagating along the [100] direction [2]. Its physicochemical profile includes a melting point of 111 °C, a predicted boiling point of 314.4±22.0 °C, and a predicted density of 1.551±0.06 g/cm³ [1]. Commercially, this compound is typically supplied as a colorless to pale-yellow solid with a purity specification of ≥95% to 99%, and is soluble in common organic solvents such as ethanol and dimethyl ether .

Why 1-(5-Bromo-1-benzofuran-2-yl)ethanone Cannot Be Replaced by Common Benzofuran or Acetylbenzofuran Analogs in Synthesis


The unique substitution pattern of 1-(5-bromo-1-benzofuran-2-yl)ethanone—specifically the bromine atom at the 5-position coupled with the acetyl group at the 2-position—dictates its orthogonal reactivity profile in cross-coupling and condensation reactions [1]. Unlike non-brominated 2-acetylbenzofuran (CAS 1646-26-0), which lacks a handle for palladium-catalyzed cross-couplings, this compound serves as a bifunctional building block where the 5-bromo substituent enables site-selective Suzuki-Miyaura or Mizoroki-Heck arylations, while the 2-acetyl moiety simultaneously participates in hydrazone formation and subsequent heterocyclizations [1]. Furthermore, the electronic influence of the bromine atom modifies the reactivity of the acetyl carbonyl, differentiating it from analogs such as 5-bromo-2-methylbenzofuran, which cannot undergo condensation reactions essential for generating bioactive hydrazone and thiazolidinone libraries [2]. Substituting a regioisomeric bromobenzofuran (e.g., 6-bromo-2-acetylbenzofuran) would redirect synthetic outcomes and alter the biological profile of downstream products, as evidenced by structure-activity relationship studies that underscore the sensitivity of antimicrobial activity to the precise position of halogenation [2].

Quantitative Evidence Guide: How 1-(5-Bromo-1-benzofuran-2-yl)ethanone Compares to Analogs in Key Performance Dimensions


Crystallographic Planarity: A Quantitative Structural Metric for QSAR and Polymorph Screening

The title compound exhibits an exceptionally planar molecular architecture, with a root-mean-square (r.m.s.) deviation of 0.057 Å for the 13 non-hydrogen atoms, as determined by single-crystal X-ray diffraction at 100 K [1]. This degree of planarity is a key structural descriptor that directly influences molecular packing, intermolecular interactions, and consequently, physicochemical properties such as solubility and melting point. While many benzofuran derivatives adopt a planar conformation, the quantitative deviation provides a benchmark for comparing the rigidity and potential for π-stacking interactions with analogs. For instance, non-brominated 2-acetylbenzofuran (CAS 1646-26-0) also exhibits planarity, but the presence of the bromine atom in the target compound introduces specific C—H⋯O hydrogen bonding motifs (C7–H7A⋯O2) that propagate chains in the [100] direction, a feature absent in the non-halogenated analog [1].

X-ray crystallography QSAR modeling polymorph prediction solid-state chemistry

Antimicrobial Derivative Potency: Class-Level Inference from Hydrazone and Thiazolidinone Libraries

While direct antimicrobial data for the parent compound 1-(5-bromo-1-benzofuran-2-yl)ethanone is not reported in peer-reviewed literature, its derivatives synthesized via condensation at the 2-acetyl position exhibit quantifiable antimicrobial activity. In a study by Halawa (2014), several 5-bromobenzofuran-based heterocycles were evaluated against a panel of microorganisms using the agar diffusion method [1]. Compounds derived from the target ketone, such as compound 13, displayed the highest activity against Bacillus subtilis, while compounds 28, 29, and 31 showed good activity against Staphylococcus aureus [1]. Notably, compounds 11b, 12, and 13 were the most active against Candida albicans [1]. In a related study by Tiriapur & Basawaraj (2012), azetidin-2-one and thiazolidin-4-one derivatives synthesized from the hydrazone of the target compound were screened for antitubercular, antibacterial, and antifungal activities, with several demonstrating promising inhibition [2]. These findings underscore that the 5-bromo-2-acetylbenzofuran scaffold is a privileged starting point for generating bioactive molecules, a property not shared by non-brominated 2-acetylbenzofuran derivatives which lack the halogen handle for further diversification.

antimicrobial antifungal hydrazone derivatives thiazolidinone SAR

Synthetic Yield in Cross-Coupling Reactions: Benchmarking Reactivity for Library Synthesis

The 5-bromo substituent of 1-(5-bromo-1-benzofuran-2-yl)ethanone serves as an activated electrophilic partner in palladium-catalyzed cross-coupling reactions. In a study by Darweesh et al. (2010), the compound underwent efficient Suzuki-Miyaura coupling with various aryl- and heteroarylboronic acids under phosphine-free conditions in water, yielding 2-acetyl-5-arylbenzofurans in high yields under both thermal and microwave irradiation [1]. Similarly, Shaaban et al. (2010) demonstrated that the compound participates in Mizoroki-Heck cross-couplings with a range of olefins, enabling rapid diversification of the benzofuran core [2]. In contrast, the non-brominated analog, 2-acetylbenzofuran, is unreactive under these conditions, as it lacks the requisite aryl halide functionality. This divergent reactivity quantitatively translates to a binary difference in synthetic utility: the target compound enables modular library synthesis via C-C bond formation, whereas the non-brominated analog is limited to condensation chemistry at the acetyl group.

Suzuki-Miyaura coupling Mizoroki-Heck coupling cross-coupling palladium catalysis microwave synthesis

Purity and Physical Form Consistency: Vendor Specifications as a Procurement Benchmark

Commercially, 1-(5-bromo-1-benzofuran-2-yl)ethanone is supplied with a purity specification of 99% (by HPLC or GC), as indicated by multiple reputable vendors . The compound's melting point is consistently reported at 111 °C, providing a straightforward quality control checkpoint . In comparison, the non-brominated analog 2-acetylbenzofuran (CAS 1646-26-0) is a liquid at room temperature (melting point <25 °C), which can present handling and stability challenges during storage and synthesis [1]. The solid nature of the target compound facilitates accurate weighing, reduces volatility-related losses, and simplifies purification by recrystallization. Furthermore, the bromine atom contributes to a higher molecular weight (239.07 vs. 160.17 g/mol) and increased lipophilicity (calculated LogP ≈ 3.40), which can influence partitioning behavior in biological assays .

purity melting point quality control commercial availability analytical standard

Optimized Research and Industrial Applications for 1-(5-Bromo-1-benzofuran-2-yl)ethanone Based on Quantitative Evidence


Diversity-Oriented Synthesis of Benzofuran-Based Libraries via Orthogonal Functionalization

Leverage the orthogonal reactivity of the 5-bromo and 2-acetyl groups to construct diverse compound libraries. The 5-bromo substituent enables modular diversification via Suzuki-Miyaura or Mizoroki-Heck cross-couplings under mild aqueous conditions, while the 2-acetyl group independently undergoes condensation with hydrazines to form hydrazones, which serve as intermediates for azetidinones, thiazolidinones, and other heterocycles [1][2]. This orthogonal reactivity is absent in non-halogenated 2-acetylbenzofuran, making the target compound a uniquely powerful scaffold for generating focused libraries for hit discovery in antimicrobial, anti-inflammatory, or anticancer programs [1][2].

Synthesis of Bioactive Hydrazone and Heterocyclic Derivatives for Antimicrobial Screening

Employ 1-(5-bromo-1-benzofuran-2-yl)ethanone as a starting material for the synthesis of hydrazone derivatives, which are then converted to azetidin-2-ones, thiazolidin-4-ones, and 1,3,4-thiadiazoles [1][3]. These heterocyclic frameworks have demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal strains [1][3]. The target compound's acetyl group provides the necessary carbonyl electrophile for condensation, a reaction that is not feasible with simple 5-bromo-2-methylbenzofuran analogs [3].

Crystallization and Solid-State Studies Informed by Quantitative Planarity Data

Utilize the precisely characterized crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone (r.m.s. deviation = 0.057 Å) as a model system for studying the effects of halogenation on molecular packing and intermolecular interactions [4]. The compound's planar architecture and specific C—H⋯O hydrogen bonding network provide a benchmark for computational polymorph prediction, crystal engineering, and the design of co-crystals with improved solubility or stability profiles [4].

Quality Control and Analytical Method Development Using Well-Defined Melting Point and Purity Benchmarks

The compound's consistent melting point of 111 °C and commercial availability at 99% purity facilitate its use as a reference standard for method validation and quality control in synthetic workflows . Its solid physical form simplifies handling and storage, reducing the operational variability associated with liquid benzofuran analogs .

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